molecular formula C10H9N3O6 B11775620 2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B11775620
M. Wt: 267.19 g/mol
InChI Key: NEGBSIRTXXENFS-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound featuring a benzimidazole core with nitro and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxy and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid
  • 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Uniqueness

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBSIRTXXENFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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